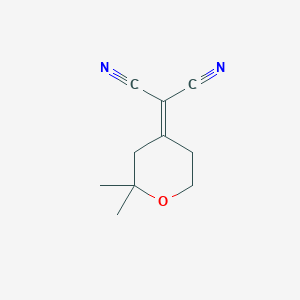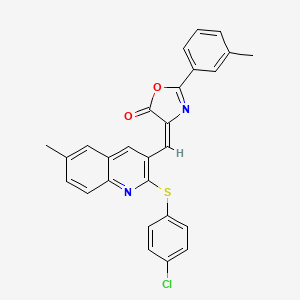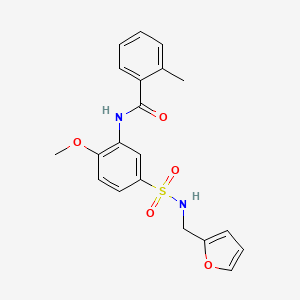
N-(5-(N-(furan-2-ylmethyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
N-(5-(N-(furan-2-ylmethyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide, also known as TAK-659, is a small molecule inhibitor that targets Bruton's tyrosine kinase (BTK). BTK is a non-receptor tyrosine kinase that plays a crucial role in the B-cell receptor (BCR) signaling pathway. TAK-659 has shown promising results in preclinical studies as a potential treatment for B-cell malignancies such as chronic lymphocytic leukemia (CLL) and non-Hodgkin's lymphoma (NHL).
作用机制
N-(5-(N-(furan-2-ylmethyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide binds irreversibly to the active site of BTK, preventing its activation and downstream signaling. This leads to decreased proliferation and survival of B-cells, which are dependent on BCR signaling for their growth and survival. N-(5-(N-(furan-2-ylmethyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide also inhibits other kinases in the BCR signaling pathway, such as phosphoinositide 3-kinase (PI3K) and AKT, which further contribute to its anti-tumor effects.
Biochemical and Physiological Effects:
N-(5-(N-(furan-2-ylmethyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide has been shown to selectively target BTK and other kinases in the BCR signaling pathway, with minimal off-target effects. It has been shown to induce apoptosis and inhibit proliferation of B-cell lines, both in vitro and in vivo. N-(5-(N-(furan-2-ylmethyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide has also been shown to inhibit the activation of NF-kB, a transcription factor that is involved in the survival of B-cell malignancies.
实验室实验的优点和局限性
One advantage of N-(5-(N-(furan-2-ylmethyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide is its selectivity for BTK and other kinases in the BCR signaling pathway, which reduces the potential for off-target effects. Its irreversible binding to BTK also allows for sustained inhibition of this kinase. One limitation of N-(5-(N-(furan-2-ylmethyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide is its relatively low solubility in aqueous solutions, which can limit its use in certain experimental settings.
未来方向
For research on N-(5-(N-(furan-2-ylmethyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide include clinical trials in patients with B-cell malignancies, as well as further preclinical studies to better understand its mechanism of action and potential combination therapies. N-(5-(N-(furan-2-ylmethyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide may also have potential in other BCR signaling-dependent diseases, such as autoimmune disorders.
合成方法
The synthesis of N-(5-(N-(furan-2-ylmethyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide involves several steps, starting with the reaction of 2-methylbenzoic acid with thionyl chloride to form the corresponding acid chloride. This is then reacted with 5-aminosalicylic acid to form the amide intermediate, which is then reacted with furan-2-ylmethylamine and sulfamic acid to form the final product, N-(5-(N-(furan-2-ylmethyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide. The overall yield of this synthesis method is around 23%.
科学研究应用
N-(5-(N-(furan-2-ylmethyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide has been extensively studied in preclinical models of B-cell malignancies. In vitro studies have shown that N-(5-(N-(furan-2-ylmethyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide inhibits BTK activity and downstream signaling pathways, leading to decreased proliferation and survival of B-cell lines. In vivo studies in mouse models of CLL and NHL have shown that N-(5-(N-(furan-2-ylmethyl)sulfamoyl)-2-methoxyphenyl)-2-methylbenzamide reduces tumor growth and prolongs survival.
属性
IUPAC Name |
N-[5-(furan-2-ylmethylsulfamoyl)-2-methoxyphenyl]-2-methylbenzamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H20N2O5S/c1-14-6-3-4-8-17(14)20(23)22-18-12-16(9-10-19(18)26-2)28(24,25)21-13-15-7-5-11-27-15/h3-12,21H,13H2,1-2H3,(H,22,23) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ASCMTCYPHGPZPY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=CC=CC=C1C(=O)NC2=C(C=CC(=C2)S(=O)(=O)NCC3=CC=CO3)OC |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H20N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
400.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。

![N-benzyl-2-methoxy-5-[4-(4-methoxyphenyl)piperazine-1-carbonyl]benzene-1-sulfonamide](/img/structure/B7689331.png)

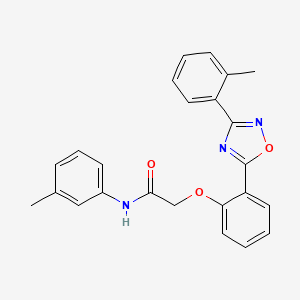

![2-methyl-N-(4-methylbenzyl)-6-oxo-2,6-dihydro-1H-pyrrolo[3,2,1-ij]quinoline-5-carboxamide](/img/structure/B7689353.png)
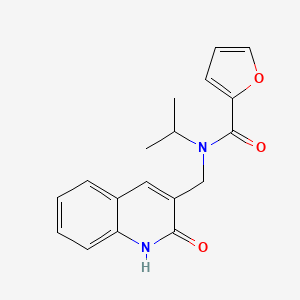


![N-{2-[4-(2-fluorophenyl)piperazin-1-yl]-2-oxoethyl}-4-methyl-N-(2-phenylethyl)benzene-1-sulfonamide](/img/structure/B7689400.png)
![N-(1-butyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-chlorobenzamide](/img/structure/B7689411.png)
![N-(1,8-dimethyl-1H-pyrazolo[3,4-b]quinolin-3-yl)-4-methylbenzamide](/img/structure/B7689418.png)
